molecular formula C7H7ClN4 B2905712 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 478039-77-9

7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2905712
CAS RN: 478039-77-9
M. Wt: 182.61
InChI Key: RMDPJCFZGVUZEW-UHFFFAOYSA-N
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Description

“7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It is part of the triazole family, which is known for its versatile biological activities . Triazole compounds, including two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors .

Mechanism of Action

Target of Action

It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with triazole compounds , it is likely that this compound may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

7-chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-6(8)5(2)11-12-3-9-10-7(4)12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDPJCFZGVUZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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